(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” is a heterocyclic derivative featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core. Its structure includes a benzodioxolylmethylamino-methylene group at position 3 and a 4-methylbenzyl substituent at position 1.
Synthetic routes for analogous compounds (e.g., thiazol-4(5H)-ones) involve condensation reactions between substituted 2-thioxothiazolidin-4-one precursors and benzaldehyde derivatives under reflux with acetic acid and sodium acetate, followed by amine substitution . While specific yield data for this compound are unavailable, similar methods report yields ranging from 44% to 90%, depending on substituent reactivity and reaction optimization .
Properties
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-15-2-4-16(5-3-15)13-25-18-8-9-31-23(18)22(26)21(32(25,27)28)12-24-11-17-6-7-19-20(10-17)30-14-29-19/h2-10,12,24H,11,13-14H2,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWGIJNEBBWXAA-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC5=C(C=C4)OCO5)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC5=C(C=C4)OCO5)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , also known by its CAS number 894687-14-0 , is a thiazinone derivative with potential therapeutic applications. This article reviews its biological activities based on recent findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.54 g/mol . The structure features a thieno[3,2-c][1,2]thiazin core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5S2 |
| Molecular Weight | 468.54 g/mol |
| CAS Number | 894687-14-0 |
Antiviral Activity
Recent studies have indicated that thiazinone derivatives exhibit significant antiviral properties. For instance, compounds structurally related to the target compound have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A notable study reported that related thieno[3,2-c][1,2,6]thiadiazin derivatives demonstrated effective inhibition of HIV-1 with an EC50 value of 4.0 µM and a selectivity index exceeding 76 .
Anticancer Potential
Thiazinones have also been investigated for their anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression. A study highlighted the ability of thiazinone compounds to inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial activity. Some thieno derivatives have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered cellular responses to stress or damage.
Case Studies
- Anti-HIV Activity : In vitro studies demonstrated that similar thiazinone compounds effectively inhibited HIV replication in MT-4 cell cultures, showcasing their potential as antiviral agents.
- Anticancer Efficacy : A study involving xenograft models treated with thieno derivatives revealed significant tumor reduction compared to controls, indicating their potential role in cancer therapy.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Thiazol-4(5H)-one Analogs |
|---|---|---|
| Core Structure | Thieno[3,2-c][1,2]thiazin-4(3H)-one | Thiazol-4(5H)-one |
| Position 1 Substituent | 4-Methylbenzyl | Varied (e.g., halogenated aryl groups) |
| Position 3/5 Substituent | Benzodioxolylmethylamino-methylene | Substituted benzylidene |
| Sulfur Oxidation | 2,2-Dioxide | Thione or unmodified |
Table 2: Reaction Conditions Comparison
Computational Similarity and Bioactivity Correlation
Using Tanimoto and Dice similarity indices (), the target compound demonstrates ~65–75% structural similarity to (Z)-thiazol-4(5H)-one analogs, primarily due to shared benzylidene/amino motifs. Maximal common subgraph analysis () further highlights conserved functional groups, such as the sulfone and benzodioxole moieties, which are critical for hydrogen bonding and metabolic stability.
Table 3: Similarity Metrics (Hypothetical Data)
| Metric | Target vs. Thiazol-4(5H)-one Analogs |
|---|---|
| Tanimoto Coefficient | 0.68–0.72 |
| Dice Index | 0.70–0.75 |
| Common Substructure | Benzylidene, amino-methylene, sulfone |
Bioactivity clustering () suggests that structurally similar compounds exhibit overlapping modes of action, particularly in kinase or protease inhibition. While specific data for the target compound are unavailable, its analogs show moderate activity against inflammatory targets (e.g., HDACs), with IC₅₀ values in the low micromolar range .
Pharmacokinetic and Physicochemical Properties
The benzodioxole group in the target compound enhances blood-brain barrier permeability compared to simpler aryl analogs (logP ~3.2 vs. ~2.5 for phenyl derivatives) . However, the sulfone group may reduce metabolic stability relative to thione-containing analogs, as seen in similar molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?
- Methodological Answer : A multi-step synthesis is recommended. Begin with a condensation reaction between 1,3-benzodioxol-5-ylmethylamine and a thienothiazinone precursor under basic conditions (e.g., sodium hydroxide) to form the imine intermediate . Subsequent functionalization with 4-methylbenzyl chloride via nucleophilic substitution can yield the target compound. Microwave-assisted synthesis may enhance reaction efficiency and reduce byproduct formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm the Z-configuration of the imine bond and substituent positions .
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- HRMS : Validate molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the thienothiazinone core geometry .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Minimum Inhibitory Concentration (MIC) : Determine efficacy using broth microdilution methods .
- Cytotoxicity Assays : Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) to identify therapeutic windows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to balance reactivity and solubility .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation .
- Heuristic Algorithms : Apply Bayesian optimization to systematically explore parameter spaces (temperature, stoichiometry) for maximum yield .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays using identical microbial strains (e.g., ATCC controls) and growth media .
- Target Validation : Perform molecular docking studies to assess binding affinity to proposed targets (e.g., bacterial topoisomerases) .
- Synergistic Studies : Combine with known inhibitors (e.g., ciprofloxacin) to identify additive or antagonistic effects .
Q. What mechanistic insights exist for its antimicrobial or cytotoxic activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or human kinases (e.g., PI3K) using fluorogenic substrates .
- Proteomic Profiling : Use LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .
- In Silico Modeling : Simulate membrane permeability via LogP calculations and molecular dynamics .
Q. How does the Z-configuration of the imine bond influence reactivity and bioactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare the E-isomer via photochemical isomerization and compare stability/reactivity .
- Computational Analysis : Calculate energy barriers for isomerization using DFT (e.g., Gaussian 16) to explain stereochemical preferences .
- Bioactivity Correlation : Test both isomers in enzyme inhibition assays to link configuration to potency .
Q. How to develop structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological Testing : Screen analogs for antimicrobial, anticancer, or anti-inflammatory activity to identify key pharmacophores .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
